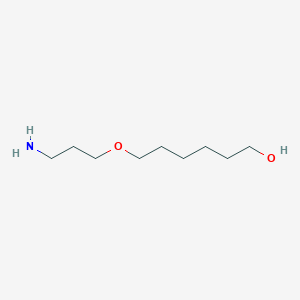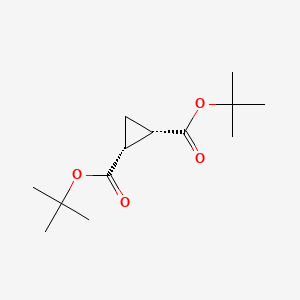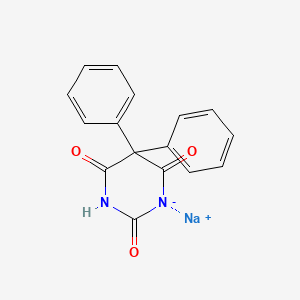
Barbituric acid, 5,5-diphenyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are characterized by a pyrimidine ring with two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with a diketone, such as benzil.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts acylation reaction.
Sodiooxy Substitution: The sodiooxy group is introduced by treating the compound with sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sodiooxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinediones.
Applications De Recherche Scientifique
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenyl groups may enhance its binding affinity, while the sodiooxy group can influence its solubility and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxy group instead of a sodiooxy group.
5,5-Diphenyl-2-chloro-4,6(1H,5H)-pyrimidinedione: Contains a chloro group instead of a sodiooxy group.
Uniqueness
The presence of the sodiooxy group in 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione makes it unique in terms of its reactivity and potential applications. This group can influence the compound’s solubility, stability, and interaction with other molecules, setting it apart from similar compounds.
Propriétés
Numéro CAS |
64038-07-9 |
|---|---|
Formule moléculaire |
C16H11N2NaO3 |
Poids moléculaire |
302.26 g/mol |
Nom IUPAC |
sodium;5,5-diphenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3.Na/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13;/h1-10H,(H2,17,18,19,20,21);/q;+1/p-1 |
Clé InChI |
DALJCFUPKQGBLK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
Numéros CAS associés |
21914-07-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


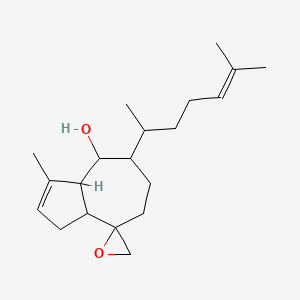

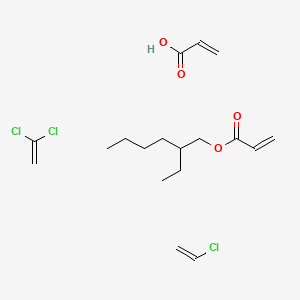

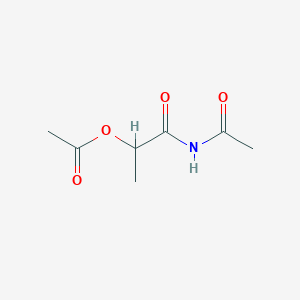
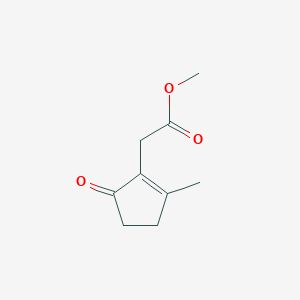

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

